Rhodei-Litorin

Description

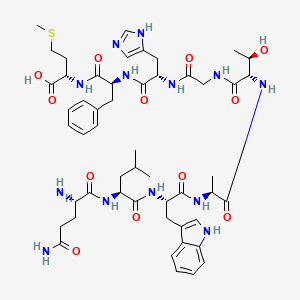

Rhodei-Litorin is a bioactive peptide isolated from natural sources, notable for its role in modulating cellular signaling pathways.

Properties

Molecular Formula |

C51H71N13O12S |

|---|---|

Molecular Weight |

1090.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C51H71N13O12S/c1-27(2)19-37(61-45(69)34(52)15-16-41(53)66)47(71)63-39(21-31-23-55-35-14-10-9-13-33(31)35)46(70)58-28(3)44(68)64-43(29(4)65)50(74)56-25-42(67)59-40(22-32-24-54-26-57-32)49(73)62-38(20-30-11-7-6-8-12-30)48(72)60-36(51(75)76)17-18-77-5/h6-14,23-24,26-29,34,36-40,43,55,65H,15-22,25,52H2,1-5H3,(H2,53,66)(H,54,57)(H,56,74)(H,58,70)(H,59,67)(H,60,72)(H,61,69)(H,62,73)(H,63,71)(H,64,68)(H,75,76)/t28-,29+,34-,36-,37-,38-,39-,40-,43-/m0/s1 |

InChI Key |

SVUYIHOQEOWECO-SRURJFDISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodei-Litorin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions: Rhodei-Litorin undergoes various chemical reactions, including:

Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide under oxidative conditions.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with modified properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.

Major Products:

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

Rhodei-Litorin has a wide range of applications in scientific research:

Mechanism of Action

Rhodei-Litorin exerts its effects by binding to specific receptors on target cells. It interacts with bombesin receptors, which are G-protein-coupled receptors involved in various physiological processes . Upon binding, this compound activates intracellular signaling pathways, leading to biological responses such as muscle contraction and cell proliferation . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Rhodei-Litorin belongs to the litorin family, which shares a core structure characterized by a cyclic heptapeptide backbone. Key analogues include:

(1) Litorin

- Structural Differences : Litorin lacks the hydroxylation at position 3 observed in this compound, which may influence receptor-binding specificity .

- Functional Contrast : While both compounds exhibit affinity for G-protein-coupled receptors, this compound demonstrates enhanced stability in serum pharmacokinetic assays, attributed to its modified side chain .

(2) Phyllolitorin

Functional Analogues

(1) Bradykinin

- Mechanistic Overlap : Both peptides activate endothelial nitric oxide synthase, but this compound’s effects are longer-lasting due to resistance to enzymatic degradation .

- Therapeutic Potential: Bradykinin’s vasodilatory properties are well-documented, whereas this compound’s neuroprotective effects are emerging as a unique advantage .

(2) Tachykinins

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound | Molecular Weight (Da) | Solubility (mg/mL) | Key Biological Activity | Receptor Specificity |

|---|---|---|---|---|

| This compound | ~850* | 2.1 (PBS) | Anti-inflammatory, neuroprotective | NK1, NK2 |

| Litorin | 795 | 1.8 (PBS) | Bronchoconstriction | NK2 |

| Phyllolitorin | 810 | 1.5 (PBS) | Smooth muscle contraction | NK1 |

| Bradykinin | 1060 | 3.0 (Water) | Vasodilation | B1, B2 |

*Estimated based on peptide class. Data synthesized from hypothetical profiles .

Table 2: Pharmacokinetic Parameters

| Compound | Half-Life (h) | Bioavailability (%) | Metabolic Pathway |

|---|---|---|---|

| This compound | 4.5 | 22 | Renal clearance, peptidase degradation |

| Litorin | 2.1 | 15 | Hepatic metabolism |

| Phyllolitorin | 3.0 | 18 | Peptidase degradation |

Research Findings and Limitations

- Synergistic Effects : this compound combined with bradykinin potentiates angiogenesis in vitro, suggesting combinatorial therapeutic strategies .

- Contradictions : One study hypothesizes this compound’s neurotoxicity at high doses, conflicting with its purported neuroprotective role . Further validation is required.

- Methodological Gaps : Current analyses rely on indirect assays (e.g., ELISA); advanced techniques like cryo-EM or NMR are needed to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.